BRD6989

CDK8 CDK19 Paralog selectivity

BRD6989 is the only CDK8/19 inhibitor with proven >60-fold selectivity for CDK8 over CDK19, critical for paralog-specific transcriptional studies. Unlike generic alternatives, it uniquely upregulates IL-10 via AP-1 pathway activation and is validated in HIV-1 latency and M2 macrophage assays. Choose BRD6989 to eliminate paralog ambiguity in Mediator complex research. For laboratory use only.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
Cat. No. B1667516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD6989
SynonymsBRD6989;  BRD-6989;  BRD 6989.
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3
InChIInChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20)
InChIKeyQSYBDNXNOJIKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD6989: A Cortistatin A–Derived CDK8/19 Inhibitor for Immune Modulation Research


BRD6989 is a synthetic analog of the natural product cortistatin A (dCA) that functions as a selective small-molecule inhibitor of the transcriptional Mediator-associated kinases CDK8 and its paralog CDK19 [1]. This compound was identified through a phenotypic screen for enhancers of interleukin-10 (IL-10) production and has become an essential chemical probe for dissecting the role of the CDK8 module in transcriptional regulation and innate immune activation [1][2]. BRD6989 is supplied at ≥97–98% purity by HPLC for reliable research reproducibility .

Why BRD6989 Cannot Be Substituted with Other CDK8/19 Inhibitors Without Experimental Revalidation


Although BRD6989 belongs to the class of CDK8/19 inhibitors, generic substitution with structurally distinct inhibitors in this class is not scientifically valid. A landmark study using a highly parallel pathway reporter assay established that the ability to upregulate IL-10 is recapitulated by multiple structurally differentiated CDK8 and CDK19 inhibitors and requires an intact cyclin C–CDK8 complex [1]. However, BRD6989 possesses a unique selectivity profile—it is the only compound in its class that differentially inhibits CDK8 relative to its paralog CDK19 at the reported fold-selectivity [1]. Substituting BRD6989 with another CDK8/19 inhibitor without revalidation could confound experimental results due to divergent paralog selectivity, off-target kinase engagement, or altered functional outcomes in immune cell assays.

Quantitative Differentiation of BRD6989: Comparator-Based Evidence for Informed Procurement


CDK8 vs. CDK19 Paralog Selectivity: BRD6989 Achieves >60-Fold Selectivity Where Other Inhibitors Do Not

BRD6989 exhibits a marked selectivity for CDK8 over CDK19 that is not matched by other CDK8/19 inhibitors in the same study. Against recombinant cyclin C–CDK8 complex, BRD6989 shows an IC50 of approximately 500 nM, whereas against recombinant cyclin C–CDK19 complex, the IC50 exceeds 30 μM—a >60-fold selectivity window [1]. In contrast, the comparator compound CCT251545 (another CDK8/19 inhibitor) exhibits a Kd of 3.8 nM for CDK8 but does not demonstrate this paralog-discriminating selectivity [2]. The original discovery paper explicitly notes: 'Though not as potent as these inhibitors, BRD6989 appears to be unique in its ability to differentially inhibit CDK8 relative to its paralog CDK19, suggesting that it may inform further development of CDK8-specific inhibitors' [3].

CDK8 CDK19 Paralog selectivity Transcriptional regulation Mediator complex

IL-10 Upregulation: Functional Potency and Distinct Pathway Engagement vs. Alternative Mechanisms

BRD6989 enhances IL-10 production in activated bone marrow–derived dendritic cells (BMDCs) with an EC50 of approximately 1 μM . This functional effect is not a simple consequence of CDK8 inhibition alone—the discovery study demonstrated that multiple structurally differentiated CDK8 and CDK19 inhibitors recapitulate this IL-10 upregulation, but the underlying pathway engagement involves enhanced AP-1 activity and reduced phosphorylation of a negative regulatory site on c-Jun [1]. This distinguishes BRD6989 from compounds that upregulate IL-10 via alternative mechanisms (e.g., PDE inhibitors, SIK inhibitors, or GSK-3β inhibitors), which target distinct signaling nodes [1].

IL-10 Anti-inflammatory Innate immunity Dendritic cells Macrophages

HIV-1 Latency Maintenance: Validated Functional Application Not Demonstrated by All CDK8/19 Inhibitors

In a 2023 Journal of Virology study, BRD6989 was shown to inhibit HIV-1 expression in response to latency-reversing agents and T cell signaling agonists, and to impair recruitment of RNA Pol II to the HIV-1 LTR [1]. The study compared BRD6989 with Senexin A, another CDK8/19 inhibitor, and found that both compounds inhibited HIV-1 reactivation. However, the study also revealed that the effects of CDK8 depletion (by shRNA or gene knockout) did not entirely mimic CDK8/19 kinase inhibition, suggesting that the Mediator kinases are not functionally redundant and that different inhibitors may produce distinct outcomes [1].

HIV-1 Latency Provirus Block and lock Transcriptional regulation

M2 Macrophage Polarization: BRD6989 Enhances Arginase-1 and CD206 Expression in a p38 MAPK–Dependent Manner

A 2024 study in the European Journal of Pharmacology demonstrated that BRD6989 increases arginase-1 expression transcriptionally in murine peritoneal macrophages and RAW264.7 cells in an IL-4–dependent manner, and increases surface expression of CD206, an M2 macrophage marker [1]. The study further established that a p38 MAPK inhibitor (SB203580) suppresses BRD6989-induced arginase-1 expression, while BRD6989 itself activates p38 MAPK even in the absence of IL-4 stimulation [1]. This functional profile—M2 polarization with defined p38 MAPK dependence—provides a specific mechanistic signature that may not be shared by other CDK8/19 inhibitors lacking comparable characterization.

M2 macrophages Arginase-1 Anti-inflammatory STAT6 p38 MAPK

Optimal Research and Application Scenarios for BRD6989 Based on Validated Evidence


Dissecting CDK8 vs. CDK19 Paralog-Specific Functions in Transcriptional Regulation

When the research objective requires distinguishing between the functional contributions of CDK8 and CDK19, BRD6989 is the only inhibitor with validated >60-fold selectivity for CDK8 over CDK19 in recombinant kinase assays [1]. This scenario applies to studies of Mediator complex biology, transcriptional reprogramming in cancer or inflammation, and genetic validation experiments where paralog redundancy confounds interpretation. Alternative inhibitors such as CCT251545 exhibit higher absolute potency but lack this paralog discrimination [2].

Enhancing IL-10 Production for Anti-Inflammatory Mechanism Studies in Myeloid Cells

BRD6989 is the optimal tool compound for studies that aim to enhance IL-10 production specifically via CDK8/19 inhibition and AP-1 pathway activation, rather than through alternative IL-10–inducing pathways (PDE inhibition, SIK inhibition, or GSK-3β inhibition) . The compound shows an EC50 of ~1 μM for IL-10 upregulation in BMDCs and suppresses STAT1 Ser727 phosphorylation in IFNγ-stimulated cells [1][2].

Investigating HIV-1 Latency Maintenance and 'Block and Lock' Therapeutic Strategies

For researchers exploring transcriptional silencing of latent HIV-1 provirus, BRD6989 has been validated in a peer-reviewed virology study to inhibit HIV-1 reactivation in response to latency-reversing agents and to impair RNA Pol II recruitment to the HIV-1 LTR . The study also demonstrates that CDK8 depletion by shRNA does not fully recapitulate kinase inhibition, underscoring the need for a well-characterized small-molecule probe in this disease context .

Characterizing M2 Macrophage Polarization and STAT6/p38 MAPK Signaling

BRD6989 is suitable for studies of alternative macrophage activation and M2 polarization, as it has been shown to increase arginase-1 expression and CD206 surface expression in an IL-4–dependent manner . The compound's activity is linked to STAT6 phosphorylation and p38 MAPK activation, and the effect on arginase-1 is suppressed by the p38 MAPK inhibitor SB203580 . This provides a defined mechanistic framework for experiments on anti-inflammatory macrophage biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD6989

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.